3-Chloro-4-iodo-2-methoxypyridine
Overview
Description
3-Chloro-4-iodo-2-methoxypyridine: is an organic compound with the molecular formula C6H5ClINO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine, iodine, and methoxy functional groups attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodo-2-methoxypyridine typically involves the halogenation of 2-methoxypyridine. One common method is the sequential chlorination and iodination of 2-methoxypyridine. The reaction conditions often include the use of halogenating agents such as thionyl chloride for chlorination and iodine monochloride for iodination. The reactions are usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective halogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-iodo-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also occur, leading to the formation of amines or alcohols.
Addition Reactions: The pyridine ring can participate in addition reactions with electrophiles, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an aqueous or organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce aldehydes or carboxylic acids.
Scientific Research Applications
3-Chloro-4-iodo-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the design and synthesis of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-4-iodo-2-methoxypyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, its mechanism of action involves interaction with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of chlorine, iodine, and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
2-Chloro-4-iodo-3-methylpyridine: Similar in structure but with a methyl group instead of a methoxy group.
3-Iodo-4-methoxypyridine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-4-iodo-3-methoxypyridine: Similar structure but different positioning of the functional groups.
Uniqueness: 3-Chloro-4-iodo-2-methoxypyridine is unique due to the combination of chlorine, iodine, and methoxy groups on the pyridine ring. This unique combination allows for selective reactivity in various chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-chloro-4-iodo-2-methoxypyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXSKXVXZMDUBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.